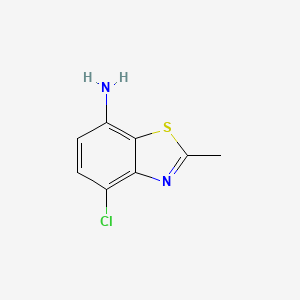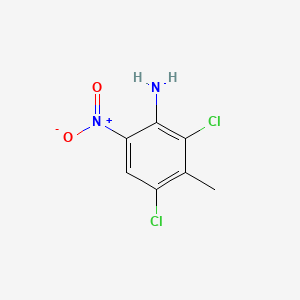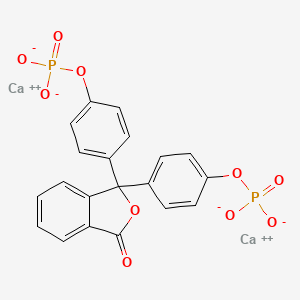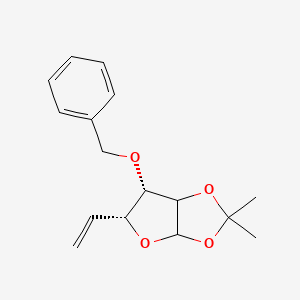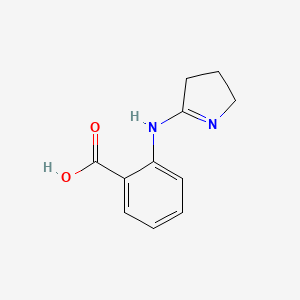![molecular formula C12H25N4O14P3 B560931 [[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane CAS No. 109921-28-0](/img/no-structure.png)
[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an analogue of 2’-deoxyuridine-5’-O-triphosphate (dUTP) where the hydrogen in position 5 of the uracil nucleobase is replaced by an aminoallyl group . This compound is commonly used in molecular biology research, particularly in the labeling and detection of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AA-dUTP sodium salt involves the modification of deoxyuridine triphosphate (dUTP) by introducing an aminoallyl group at the 5-position of the uracil base. This is typically achieved through a series of chemical reactions that include protection and deprotection steps, as well as the use of specific reagents to introduce the aminoallyl group .
Industrial Production Methods
In an industrial setting, the production of AA-dUTP sodium salt involves large-scale chemical synthesis using automated synthesizers. The process includes the following steps:
Protection of functional groups: Protecting groups are added to the reactive sites of the dUTP molecule to prevent unwanted reactions.
Introduction of the aminoallyl group: The protected dUTP is then reacted with an aminoallyl reagent under controlled conditions to introduce the aminoallyl group.
Deprotection: The protecting groups are removed to yield the final AA-dUTP sodium salt.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
AA-dUTP sodium salt primarily undergoes substitution reactions due to the presence of the aminoallyl group. This group can react with various reagents to form labeled nucleotides.
Common Reagents and Conditions
Fluorescent dyes: AA-dUTP can be reacted with fluorescent dyes to produce labeled nucleotides for use in fluorescence-based detection methods.
Major Products Formed
The major products formed from these reactions are labeled nucleotides, which can be used in various molecular biology applications such as polymerase chain reaction (PCR), reverse transcription, and in situ hybridization .
Wissenschaftliche Forschungsanwendungen
AA-dUTP sodium salt has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of labeled nucleotides for studying nucleic acid interactions and dynamics.
Medicine: It is used in diagnostic assays to detect specific nucleic acid sequences associated with diseases.
Industry: AA-dUTP is used in the production of labeled probes for use in research and diagnostic applications.
Wirkmechanismus
AA-dUTP sodium salt functions by incorporating into DNA or RNA during synthesis. The aminoallyl group serves as a reactive site for subsequent labeling with fluorescent dyes or other markers. This allows for the detection and analysis of the labeled nucleic acids in various assays . The molecular targets include the nucleic acids being synthesized, and the pathways involved are those related to nucleic acid synthesis and labeling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminoallyl-UTP sodium salt: Similar to AA-dUTP but used for RNA labeling.
Fluorescein-12-dUTP: A fluorescein-labeled dUTP used for direct labeling.
Biotin-16-dUTP: A biotin-labeled dUTP used for biotin-streptavidin detection systems.
Uniqueness
AA-dUTP sodium salt is unique due to its aminoallyl group, which provides a versatile reactive site for labeling with various markers. This makes it highly useful for a wide range of applications in molecular biology and diagnostics .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE SODIUM SALT involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification steps.", "Starting Materials": [ "Uridine", "Triphosphoric acid", "Sodium hydroxide", "Boc-protected 3-aminopropene-1-amine", "Di-tert-butyl dicarbonate", "N,N-Diisopropylethylamine", "1-Hydroxybenzotriazole hydrate", "N,N'-Dicyclohexylcarbodiimide", "Tetrabutylammonium tetrafluoroborate", "Methanol", "Acetonitrile", "Water" ], "Reaction": [ "Uridine is protected with di-tert-butyl dicarbonate to form Boc-protected uridine.", "Boc-protected 3-aminopropene-1-amine is coupled with Boc-protected uridine using N,N'-Dicyclohexylcarbodiimide and 1-Hydroxybenzotriazole hydrate to form Boc-protected 5-(3-aminopropen-1-yl)uridine.", "The Boc-protecting group is removed using trifluoroacetic acid to form 5-(3-aminopropen-1-yl)uridine.", "5-(3-aminopropen-1-yl)uridine is coupled with triphosphoric acid using Tetrabutylammonium tetrafluoroborate and N,N-Diisopropylethylamine to form 5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE.", "Sodium hydroxide is added to the reaction mixture to form 5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE SODIUM SALT.", "The final product is purified using a combination of column chromatography and precipitation techniques." ] } | |
CAS-Nummer |
109921-28-0 |
Molekularformel |
C12H25N4O14P3 |
Molekulargewicht |
542.27 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane |
InChI |
InChI=1S/C12H22N3O14P3.H3N/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);1H3/b2-1+;/t7?,8-,9+,10+;/m0./s1 |
InChI-Schlüssel |
MREBCRHEXJVOHY-UMVUEICMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N.N.N.N |
Kanonische SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



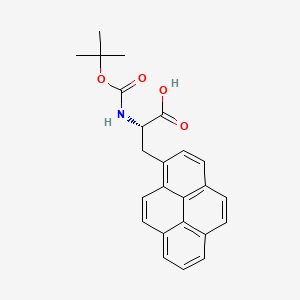
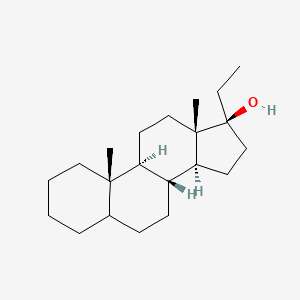
![4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol](/img/structure/B560850.png)
![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)
![2-Chloronaphtho[1,2-d]thiazole](/img/structure/B560855.png)
